molecular formula C7H9ClN2O2 B2675766 3-Amino-2-methylpyridine-4-carboxylic acid;hydrochloride CAS No. 2413876-62-5

3-Amino-2-methylpyridine-4-carboxylic acid;hydrochloride

Cat. No.: B2675766
CAS No.: 2413876-62-5
M. Wt: 188.61
InChI Key: DLGHJWMQPMUJTE-UHFFFAOYSA-N
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Description

3-Amino-2-methylpyridine-4-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C7H9N2O2Cl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methylpyridine-4-carboxylic acid;hydrochloride typically involves multiple steps. One common method starts with 2-bromo-4-methylpyridine. The amino group is introduced at the pyridine C2 position via Buchwald–Hartwig arylamination, followed by protection with a Boc-group . Another method involves the condensation of 3 and 4 with ammonium acetate and acetic acid as catalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the processes likely involve similar synthetic routes with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methylpyridine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro group.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3-nitro-2-methylpyridine-4-carboxylic acid, while reduction can produce 3-amino-2-methylpyridine-4-methanol.

Scientific Research Applications

3-Amino-2-methylpyridine-4-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-methylpyridine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-methylpyridine-4-carboxylic acid;hydrochloride is unique due to the presence of both amino and carboxylic acid groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.

Properties

IUPAC Name

3-amino-2-methylpyridine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c1-4-6(8)5(7(10)11)2-3-9-4;/h2-3H,8H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOPIOAPKVWTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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